molecular formula C12H15N3O5 B15126467 2-[2-(4-Amino-4-carboxybutanoyl)hydrazinyl]benzoic acid

2-[2-(4-Amino-4-carboxybutanoyl)hydrazinyl]benzoic acid

Cat. No.: B15126467
M. Wt: 281.26 g/mol
InChI Key: MNKLHFNNZQBTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Amino-4-carboxybutanoyl)hydrazinyl]benzoic acid is a complex organic compound with the molecular formula C12H15N3O5. This compound is characterized by the presence of both amino and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Amino-4-carboxybutanoyl)hydrazinyl]benzoic acid typically involves the reaction of 4-amino-4-carboxybutanoic acid with hydrazine, followed by the introduction of a benzoic acid moiety. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to maintain precise control over reaction conditions. The use of catalysts and solvents can also play a significant role in optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Amino-4-carboxybutanoyl)hydrazinyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[2-(4-Amino-4-carboxybutanoyl)hydrazinyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications due to its reactive functional groups.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-(4-Amino-4-carboxybutanoyl)hydrazinyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, facilitating binding to these targets. This interaction can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-[(4-Amino-4-carboxybutanoyl)amino]-4-carboxybutanoyl]amino]pentanedioic acid
  • 2-Amino-4-chlorobenzoic acid

Uniqueness

2-[2-(4-Amino-4-carboxybutanoyl)hydrazinyl]benzoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C12H15N3O5

Molecular Weight

281.26 g/mol

IUPAC Name

2-[2-(4-amino-4-carboxybutanoyl)hydrazinyl]benzoic acid

InChI

InChI=1S/C12H15N3O5/c13-8(12(19)20)5-6-10(16)15-14-9-4-2-1-3-7(9)11(17)18/h1-4,8,14H,5-6,13H2,(H,15,16)(H,17,18)(H,19,20)

InChI Key

MNKLHFNNZQBTRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NNC(=O)CCC(C(=O)O)N

Origin of Product

United States

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